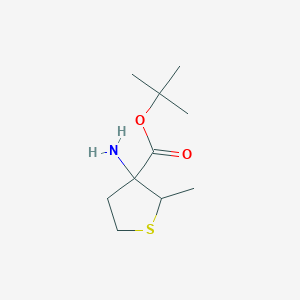

tert-Butyl 3-amino-2-methylthiolane-3-carboxylate

Description

Properties

Molecular Formula |

C10H19NO2S |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-methylthiolane-3-carboxylate |

InChI |

InChI=1S/C10H19NO2S/c1-7-10(11,5-6-14-7)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3 |

InChI Key |

ZOMRTZLGGLXYKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-methylthiolane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by cyclization and functional group transformations . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide and benzoyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-methylthiolane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-2-methylthiolane-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-methylthiolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the thiolane ring and tert-butyl ester group provide steric and electronic effects that influence its binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (3S)-3-Amino-5-methylhexanoate ()

- Structure: Linear hexanoate chain with a tert-butyl ester and (S)-configured amino group.

- Key Differences: The absence of a sulfur-containing ring reduces steric hindrance and increases conformational flexibility compared to the thiolane-based target compound. Linear aliphatic chains typically exhibit higher solubility in nonpolar solvents but lower metabolic stability compared to cyclic systems .

tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate ()

- Structure: Bicyclic pyrazolo-pyridine core with tert-butyl carboxylate and methyl-amino substituents.

- Pyrazolo-pyridines often show higher polarity (TPSA ~75–90 Ų) than thiolanes (TPSA ~50–60 Ų), affecting membrane permeability .

tert-Butyl 3-formylazetidine-1-carboxylate ()

- Structure : Four-membered azetidine ring with formyl and tert-butyl ester groups.

- Key Differences: The smaller azetidine ring introduces significant ring strain, increasing reactivity in nucleophilic additions compared to the more stable five-membered thiolane. Formyl groups enhance electrophilicity, making this compound a precursor for imine or hydrazone formation, unlike the amino-substituted target compound .

Data Table: Comparative Analysis of Structural Analogs

*Hypothetical data inferred from analogs; experimental validation required.

Research Findings and Implications

- Synthetic Accessibility: The tert-butyl ester group is widely used for amine protection in peptide synthesis. However, sulfur-containing rings (e.g., thiolane) may require specialized catalysts (e.g., Pd/C for hydrogenolysis) compared to linear analogs .

- Biological Relevance : Compounds with bicyclic or heterocyclic cores (e.g., pyrazolo-pyridines) often exhibit enhanced binding to biological targets, but sulfur atoms in thiolanes may confer unique metabolic stability or toxicity profiles .

- Solubility vs. Bioavailability : While azetidine derivatives (e.g., ) show high solubility, their small rings limit passive diffusion across lipid membranes. Thiolane-based compounds may balance solubility and permeability better .

Biological Activity

tert-Butyl 3-amino-2-methylthiolane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C9H17N1O2S1

- Molecular Weight : 189.30 g/mol

- CAS Number : 325775-44-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to function as a substrate or inhibitor in several biochemical pathways.

Biological Activities

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on viral enzymes, particularly neuraminidase. This suggests potential applications in antiviral therapies, especially against influenza viruses .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of amino acid transport systems, which could be significant in cancer therapy where altered amino acid metabolism is a hallmark .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis and disruption of cellular metabolism .

Study 1: Neuraminidase Inhibition

A study examined the inhibitory effects of amino acid derivatives on influenza virus neuraminidase. Compounds structurally related to this compound were tested, showing effective inhibition at low micromolar concentrations. The results indicated that modifications in the amino group significantly influenced inhibitory potency .

Study 2: Anticancer Activity

In another research initiative, the compound was evaluated for its cytotoxicity against human cancer cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Neuraminidase Inhibition | < 5 | Influenza Virus |

| Cytotoxicity | 10 - 30 | HeLa, MCF-7, A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.